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molecular formula C8H5NO5 B016318 6-Nitropiperonal CAS No. 712-97-0

6-Nitropiperonal

Cat. No. B016318
M. Wt: 195.13 g/mol
InChI Key: NRZWECORTTWSEF-UHFFFAOYSA-N
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Patent
US04419357

Procedure details

To a slurry of 78 g of 4,5-methylenedioxy-2-nitrobenzaldehyde and 1.5 liter of water there was added a solution of 90 g of potassium permanganate in 1.5 liter of water over a period of 45 minutes. The mixture was then stirred at 70°-80° C. for an additional hour and then made alkaline with 400 ml of aqueous 10% potassium hydroxide. The mixture was filtered while hot to remove the precipitate which was washed with 2 portions of hot water. The filtrate was cooled for 16 hours and the solid which formed was separated by filtration to give recovered starting material. The new filtrate was acidified with concentrated hydrochloric acid and allowed to stand for 3 hours. The yellow solid which formed was separated by filtration to give crude product. The filtrate obtained was extracted with 4 portions of ethyl acetate and the combined extracts were dried over sodium sulfate and added to a solution of the previously obtained crude product in ethyl acetate. The ethyl acetate solution was concentrated, the resulting solid was slurried with chloroform, separated by filtration and dried to give 4,5-methylenedioxy-2-nitrobenzoic acid melting at about 160°-163° C.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:9]=2)[CH:7]=[O:8])[O:2]1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH-].[K+]>O>[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:9]=2)[C:7]([OH:16])=[O:8])[O:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C1OC2=CC(=C(C=O)C=C2O1)[N+](=O)[O-]
Name
Quantity
90 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred at 70°-80° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered while hot
CUSTOM
Type
CUSTOM
Details
to remove the precipitate which
WASH
Type
WASH
Details
was washed with 2 portions of hot water
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
The yellow solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with 4 portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
ADDITION
Type
ADDITION
Details
added to a solution of the
CUSTOM
Type
CUSTOM
Details
previously obtained crude product in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1OC2=CC(=C(C(=O)O)C=C2O1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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